

Technical Guide: Identifying Novel Binding Partners of the ENL Protein

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Compound of Interest

Compound Name: *Eleven-Nineteen-Leukemia Protein IN-1*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: The Eleven-Nineteen Leukemia (ENL) protein is a crucial epigenetic reader, recognizing acetylated histones and playing a pivotal role in transcriptional elongation.^[1] Its dysfunction is strongly implicated in aggressive forms of acute myeloid leukemia (AML) and other cancers, making it a significant target for therapeutic development.^{[2][3][4]} Identifying the full spectrum of ENL's interacting partners is essential for elucidating its biological functions and discovering new avenues for therapeutic intervention. This guide provides an in-depth overview of established ENL binding partners, detailed experimental protocols for identifying novel interactors, and a framework for data interpretation, supported by quantitative data summaries and pathway visualizations.

Established ENL Interacting Proteins and Complexes

ENL functions as a scaffold protein, integrating into several multi-protein complexes to regulate gene expression. Its C-terminal ANC1 Homology Domain (AHD) is a key site for protein-protein interactions, while the N-terminal YEATS domain recognizes acetylated histones.^[1] The major known binding partners and complexes are crucial for its role in transcriptional control.^{[5][6]}

Table 1: Summary of Key ENL Binding Partners and Complexes

Partner Protein / Complex	Function / Role	Interacting Domain on ENL	Key References
Super Elongation Complex (SEC)	A complex that promotes transcriptional elongation by releasing paused RNA Polymerase II. ENL is a core component.	AHD	[1] [5] [7]
p-TEFb (CDK9/Cyclin T1)	Kinase component of SEC that phosphorylates RNA Pol II.	AHD (via complex)	[1] [7] [8]
AF4 (AFF1)	Scaffold protein within SEC, frequently fused to MLL in leukemia.	AHD	[9] [10]
DOT1L	Histone H3 Lysine 79 (H3K79) methyltransferase. This interaction links ENL to chromatin modification.	AHD	[1] [10] [11]
Histones (H3, H1)	Structural proteins of chromatin. ENL specifically recognizes acetylated lysine on Histone H3.	YEATS	[1] [9] [12]
AF9 (MLLT3)	A close paralog of ENL, also an MLL fusion partner.	AHD	[6]

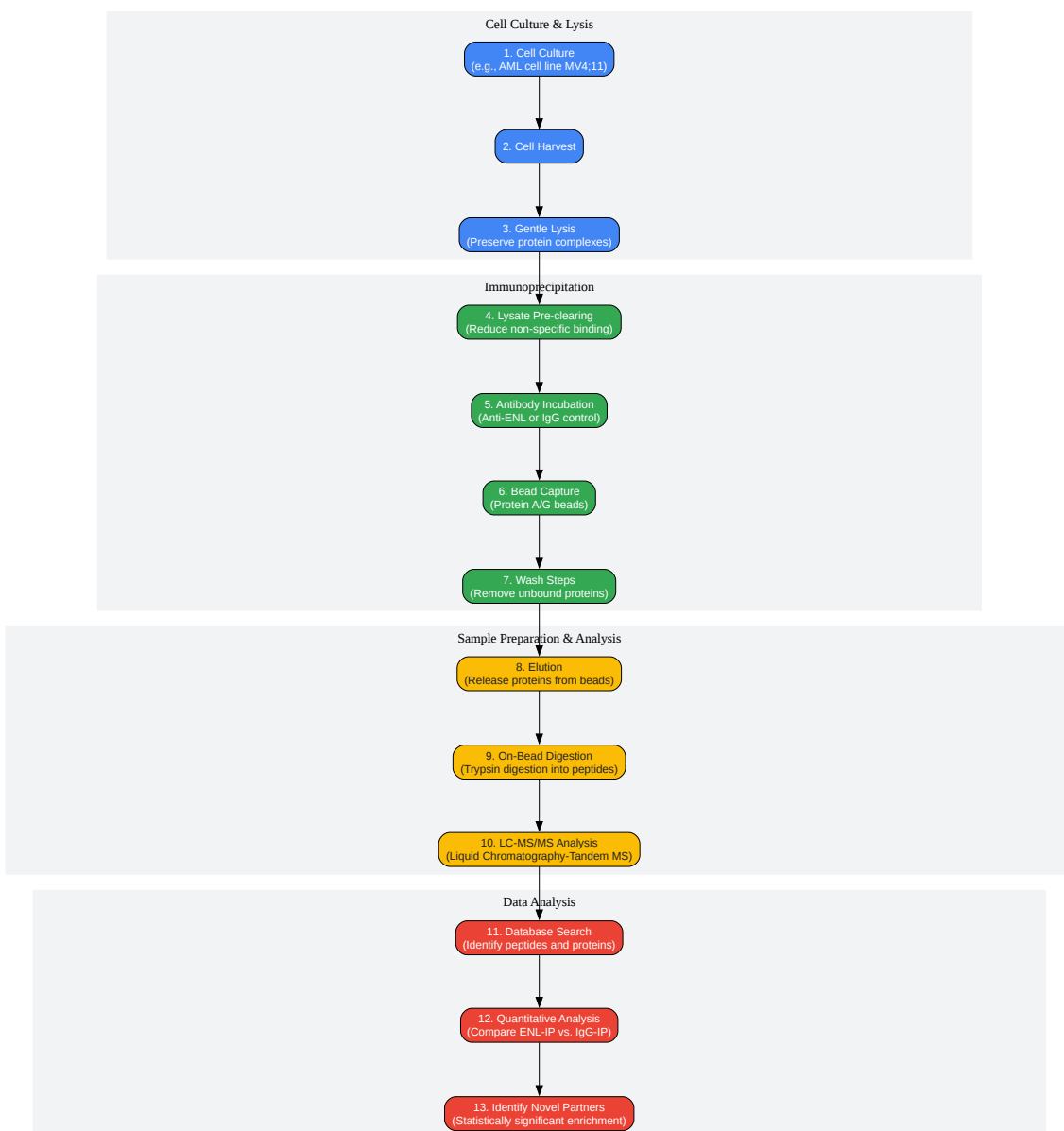
Partner Protein / Complex	Function / Role	Interacting Domain on ENL	Key References
AF10, AF5q31	Other MLL fusion partners that interact with ENL.	AHD	[9] [10]
Polycomb Group (PcG) Proteins	Proteins involved in gene repression and chromatin remodeling.	AHD	[1] [10]

| CBX8, BCoR | Components of Polycomb Repressive Complex 1 (PRC1). | AHD |[\[1\]](#)[\[10\]](#)[\[13\]](#) |

Experimental Protocols for Identifying Novel Binding Partners

The gold-standard method for identifying endogenous protein-protein interactions is co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS). This approach allows for the purification of a target protein (the "bait," in this case, ENL) from a cell lysate, along with its direct and indirect binding partners (the "prey").

Workflow for Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)



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Caption: Experimental workflow for identifying ENL binding partners using Co-IP-MS.

Detailed Protocol: Co-IP for Mass Spectrometry

This protocol is optimized for the analysis of endogenous protein interactions.[\[14\]](#)

A. Materials and Reagents:

- Cell Line: Human AML cell line (e.g., MV4;11, MOLM-13) expressing endogenous ENL.
- Antibodies:
 - IP-grade anti-ENL antibody.
 - Isotype-matched control IgG (e.g., Rabbit IgG).
- Beads: Protein A/G magnetic beads.
- Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails immediately before use. Keep on ice.
- Wash Buffer: Same as Lysis Buffer but with a lower detergent concentration (e.g., 0.1% NP-40) or TBS/PBS with 0.05% Tween-20.
- Elution Buffer: 50 mM Tris-HCl pH 7.5, 2% SDS.
- MS-grade reagents: Trypsin, DTT, iodoacetamide, formic acid, acetonitrile.

B. Procedure:

- Cell Lysis:
 - Harvest $\sim 5 \times 10^7$ cells per IP condition (e.g., anti-ENL and control IgG).
 - Wash the cell pellet once with ice-cold PBS.
 - Resuspend the pellet in 1 mL of ice-cold Lysis Buffer.
 - Incubate on a rotator for 30 minutes at 4°C.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Transfer the supernatant (lysate) to a new pre-chilled tube. Determine protein concentration (e.g., using a BCA assay).
- Lysate Pre-clearing:
 - To reduce non-specific binding, add 20 μ L of Protein A/G beads to 1-2 mg of total protein lysate.
 - Incubate on a rotator for 1 hour at 4°C.[\[15\]](#)
 - Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.
- Immunoprecipitation:
 - Add 2-5 μ g of anti-ENL antibody or control IgG to the pre-cleared lysate.
 - Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.
 - Add 30 μ L of equilibrated Protein A/G beads to each sample.
 - Incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
- Washing:
 - Pellet the beads using a magnetic rack and discard the supernatant.
 - Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet. This step is critical to remove non-specific interactors.
- Elution and Sample Preparation for MS:
 - After the final wash, remove all residual buffer.
 - Elute the protein complexes by adding 50 μ L of Elution Buffer and heating at 95°C for 5-10 minutes.

- Alternatively, for cleaner results, perform an on-bead trypsin digestion. This avoids co-elution of the antibody heavy and light chains.[\[14\]](#)
 - Resuspend washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
 - Reduce proteins with DTT, alkylate with iodoacetamide, and digest with MS-grade trypsin overnight at 37°C.
- Collect the peptide-containing supernatant for LC-MS/MS analysis.

Data Presentation and Analysis

Following mass spectrometry, raw data is processed using software like MaxQuant to identify and quantify proteins.[\[5\]](#) The key is to identify proteins that are significantly enriched in the ENL immunoprecipitation compared to the negative control (IgG).

Table 2: Example Quantitative Data from a Hypothetical ENL Co-IP-MS Experiment

Identified Protein	Gene Name	Unique Peptides (ENL-IP)	Spectral Counts (ENL-IP)	Spectral Counts (IgG-IP)	Fold Change (ENL/IgG)
Eleven-nineteen leukemia protein	MLLT1 (ENL)	35	248	1	>200
Cyclin-dependent kinase 9	CDK9	18	95	2	47.5
Cyclin-T1	CCNT1	15	78	0	Inf
Histone-lysine N-methyltransferase	DOT1L	22	112	3	37.3
ALL1-fused gene from chromosome 4	AFF1	12	61	1	61.0
Histone H3.1	HIST1H3A	8	45	5	9.0
Uncharacterized protein C1orf55	C1orf55	7	33	1	33.0

| Actin, cytoplasmic 1 | ACTB | 25 | 310 | 295 | 1.05 |

This table presents illustrative data. Proteins with high fold-change and low counts in the IgG control (e.g., C1orf55) are potential novel binding partners.

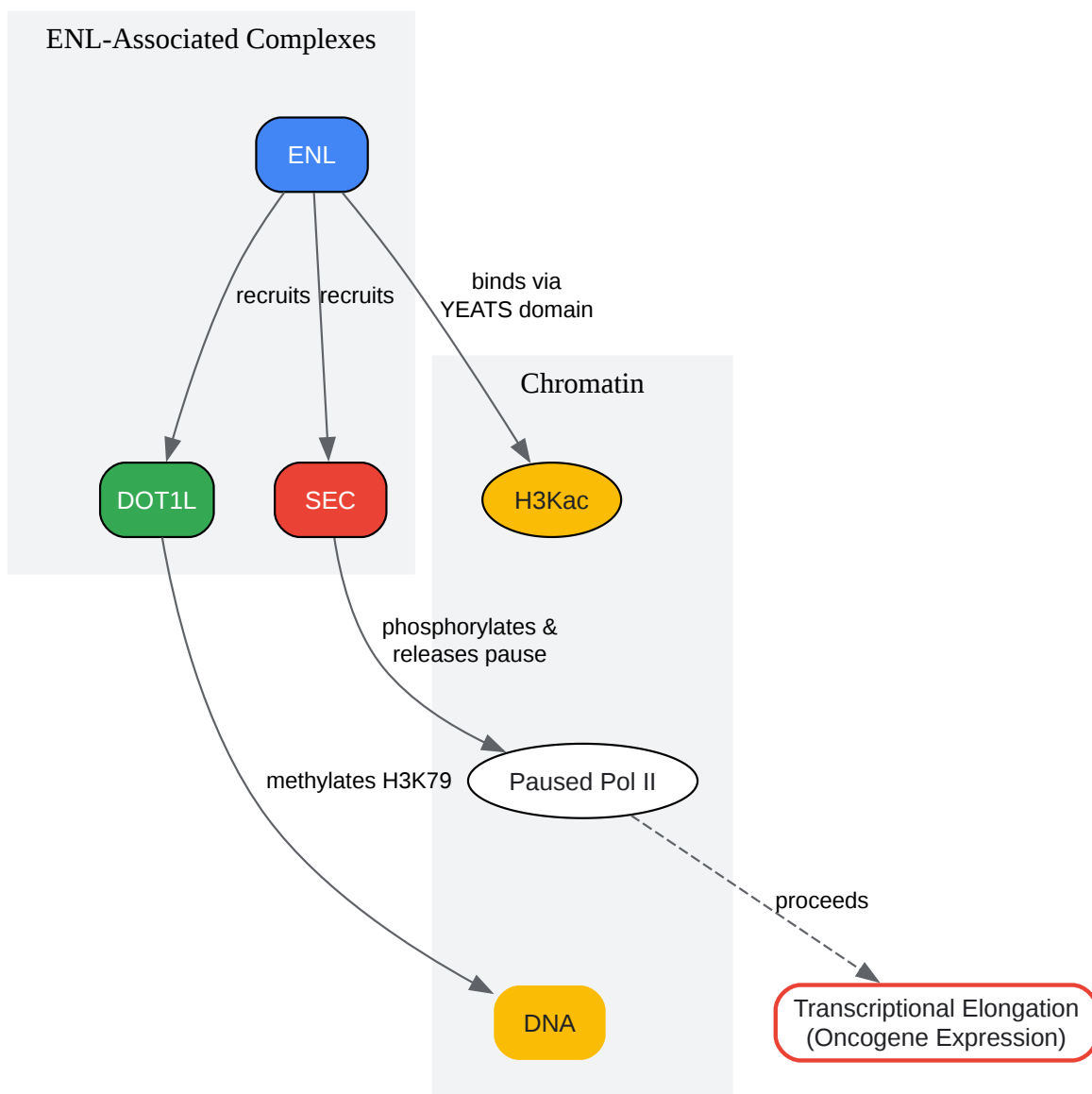
Signaling Pathways and Functional Relationships

Visualizing the interactions of ENL is key to understanding its function. Diagrams can illustrate protein domain architecture and ENL's role in transcriptional regulation.

ENL Protein Domain Interactions

Caption: Domain architecture of ENL and its primary classes of binding partners.

ENL's Role in Transcriptional Elongation



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Caption: ENL recognizes acetylated histones and recruits effector complexes to drive transcription.

Conclusion and Future Directions

The identification of ENL's interactome is a critical step toward understanding the mechanisms that drive ENL-dependent cancers. The Co-IP-MS workflow described here is a powerful and unbiased method for discovering novel binding partners, which may reveal new cellular functions and signaling pathways regulated by ENL. Each novel partner represents a potential point of therapeutic intervention. The development of small-molecule inhibitors and degraders targeting the ENL YEATS domain or the protein-protein interactions at the AHD domain is an active area of research.^{[5][16][17]} A comprehensive map of the ENL interactome will be invaluable in designing next-generation therapies that can disrupt these oncogenic networks with high specificity and efficacy.

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References

- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. MD Anderson study ties protein 'reader' ENL to common leukemia | MD Anderson Cancer Center [mdanderson.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidomimetics for Targeting Protein-Protein Interactions between DOT1L and MLL Oncofusion Proteins AF9 and ENL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The eleven-nineteen-leukemia protein ENL connects nuclear MLL fusion partners with chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. ENL YEATS domain: targeting the acute myeloid leukemia epigenome - Loscocco - Biotarget [biotarget.amegroups.org]
- 13. A proteolysis-targeting chimera molecule selectively degrades ENL and inhibits malignant gene expression and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
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